molecular formula C10H10N2O2 B010902 Methyl 1-methyl-1H-indazole-3-carboxylate CAS No. 109216-60-6

Methyl 1-methyl-1H-indazole-3-carboxylate

Cat. No. B010902
M. Wt: 190.2 g/mol
InChI Key: MTCWFNXKOCOIJV-UHFFFAOYSA-N
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Patent
US05859007

Procedure details

To a stirring solution of 440 mg (2.31 mmol) of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Fludzinski, P. et. al. J. Med. Chem. 1987, 30, 1535) in 10 mL dichloromethane at -78° C. is added dropwise over 5 min a solution of 5.8 mL (5.8 mmol, 2.5 equiv) of a 1.0M solution of DIBAL-H in hexane. The resulting solution is allowed to slowly warm to RT over a 3 h period then quenched by careful addition of 5 mL of H2O. The reaction mixture is poured into 100 mL of EtOAc and extracted with 1N HCl (1×100 mL), dried (MgSO4), and the solvent removed in vacuo. Purification of the crude material by silica gel flash column chromatography using hexane/EtOAc 1/1 as eluent afforded 340 mg of the title compound as a pale yellow oil: 1H NMR (CDCl3, 300 MHz) δ7.80 (d, 1H), 7.42-7.12 (m, 3H), 5.02 (d, 2H), 4.00 (s, 3H), 2.27 (m, 1H); Rf =0.25 in hexane/EtOAc 1/1.
Quantity
440 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]([CH3:14])[N:6]=1)=O.CC(C[AlH]CC(C)C)C>ClCCl.CCCCCC>[CH3:14][N:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:5]([CH2:3][OH:2])=[N:6]1

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
COC(=O)C1=NN(C2=CC=CC=C12)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched by careful addition of 5 mL of H2O
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into 100 mL of EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N HCl (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by silica gel flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C2=CC=CC=C12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.